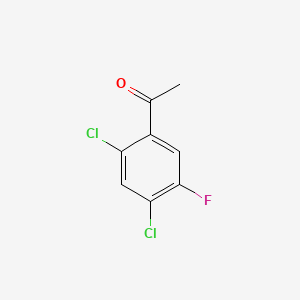

2',4'-Dichloro-5'-fluoroacetophenone

Übersicht

Beschreibung

2’,4’-Dichloro-5’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It appears as a white to almost white crystalline solid and is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics such as ciprofloxacin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-fluoroacetophenone typically involves the following steps:

Fluorination: 3,4-dichloronitrobenzene is reacted with potassium fluoride to form a fluorinated intermediate.

Chlorination: The intermediate is then chlorinated to produce dichlorofluorobenzene.

Acylation: Finally, dichlorofluorobenzene is acylated using an acylating agent to yield 2’,4’-Dichloro-5’-fluoroacetophenone

Industrial Production Methods: In industrial settings, the production process is optimized to enhance yield and purity. This involves:

Condensation Reaction: The mother solution of 2’,4’-Dichloro-5’-fluoroacetophenone is reacted with hydrazine hydrate under heating conditions.

Reduced Pressure Distillation: The reaction mixture undergoes reduced pressure distillation to separate the distillate and residual liquid.

Acidolysis Reaction: Sulfuric acid and an acidolysis catalyst are added to the residual liquid to complete the acidolysis reaction, resulting in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2’,4’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

Reduction Reactions: It can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide

Major Products:

Substitution: Formation of substituted acetophenones.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

DCFA serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, which are vital for treating bacterial infections. The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death .

Antimicrobial Activity:

Research indicates that DCFA exhibits notable antimicrobial properties against various pathogens, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Salmonella Typhi

The minimum inhibitory concentration (MIC) values for DCFA and its derivatives have shown significant efficacy against these bacteria, highlighting its potential therapeutic applications.

| Compound | MIC (μg/ml) | Active Against |

|---|---|---|

| DCFA | 110 | Salmonella Typhi |

| EHP | 93.3 | Escherichia coli |

| EAP | >250 | Pseudomonas aeruginosa |

Enzyme Inhibition Studies

DCFA is utilized in enzyme inhibition studies, particularly focusing on its interaction with protein-ligand complexes. This research is essential for understanding the compound's potential role in drug development and therapeutic applications.

Crystallization Behavior

A case study explored the effects of cooling surfaces on nucleation and impurity migration during the crystallization of DCFA. This research provides insights into optimizing crystallization processes for pharmaceutical applications, ensuring product purity and efficacy .

Industrial Applications

In addition to its pharmaceutical uses, DCFA is also employed in:

- Agrochemicals: As an intermediate in the production of various agrochemical products.

- Specialty Chemicals: Utilized in the synthesis of complex organic molecules for diverse industrial applications.

Synthesis and Evaluation of Chalcones

A notable study synthesized chalcone derivatives from DCFA and evaluated their biological activities against various microbial strains. The results indicated promising antibacterial activity, suggesting potential therapeutic applications.

Development of Optimized Processes

Recent advancements have focused on optimizing the synthesis process of DCFA to improve yields while reducing costs associated with purification and separation methods. This includes replacing traditional nitration processes with more efficient techniques such as microchannel continuous flow processes .

Wirkmechanismus

The mechanism of action of 2’,4’-Dichloro-5’-fluoroacetophenone primarily involves its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4’-fluoroacetophenone

- 2-Chloro-2,2-difluoroacetophenone

- 2,4-Dichloro-5-fluoropyrimidine

Comparison: 2’,4’-Dichloro-5’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced combination of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .

Biologische Aktivität

Overview

2',4'-Dichloro-5'-fluoroacetophenone (DFA) is an organic compound with the molecular formula C₈H₅Cl₂FO. This compound has garnered attention for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics, which are essential in treating bacterial infections. Its unique chemical structure imparts distinct biological activities, making it a subject of extensive research.

- Molecular Weight : 202.03 g/mol

- Appearance : White to almost white crystalline solid

- Chemical Structure : Contains two chlorine atoms and one fluorine atom, contributing to its reactivity and biological activity.

The primary mechanism of action for this compound involves its role in synthesizing fluoroquinolone antibiotics. These antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By obstructing these enzymes, DFA contributes to bacterial cell death, thereby exhibiting antimicrobial properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study investigated its derivatives, including chalcone derivatives synthesized from DFA, which showed significant activity against gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.

| Compound | MIC (μg/ml) | Active Against |

|---|---|---|

| DFA | 110 | Salmonella Typhi |

| EHP (DFA derivative) | 93.3 | E. coli |

| EAP (DFA derivative) | >250 | Pseudomonas aeruginosa |

The results indicated that while all tested compounds exhibited antimicrobial properties, the polymer-based product derived from DFA showed the highest efficacy against E. coli and Salmonella Typhi, suggesting its potential as a therapeutic agent .

Cytotoxicity Studies

In addition to antimicrobial properties, DFA has been evaluated for its cytotoxic effects on tumor cell lines. Compounds that demonstrate cytotoxic activity are often assessed using IC₅₀ values to determine their effectiveness in inhibiting cell growth. Preliminary studies suggest that derivatives of DFA may exhibit cytotoxicity against specific cancer cell lines, though further research is required to establish definitive therapeutic applications .

Case Studies and Research Findings

-

Synthesis and Evaluation of Chalcones :

A study synthesized chalcone derivatives from DFA and evaluated their biological activities. The synthesized compounds were tested against various microbial strains, showing promising results in inhibiting bacterial growth . -

Enzyme Inhibition Studies :

DFA has been used in studies focusing on enzyme inhibition, particularly regarding its interaction with protein-ligand complexes. Such research is crucial for understanding the compound's potential role in drug development and therapeutic applications. -

Crystallization Behavior :

A case study examined the cooling surface effects on nucleation and impurity migration during the crystallization of DFA. This research provides insights into optimizing the crystallization process for pharmaceutical applications, ensuring purity and efficacy in final products .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',4'-Dichloro-5'-fluoroacetophenone?

The compound is typically synthesized via Friedel-Crafts acylation followed by sequential halogenation. For example:

- Chlorination of 5'-fluoroacetophenone using chlorine gas or sulfuryl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce Cl at the 2' and 4' positions .

- Fluorination can be achieved via halogen exchange (e.g., using KF in polar aprotic solvents) if starting from a non-fluorinated precursor. Key validation : GC purity ≥98% and NMR structural confirmation .

Q. How is the purity of this compound assessed in academic settings?

- Gas Chromatography (GC) : Primary method for purity analysis, with ≥98% purity reported for research-grade material .

- Melting Point Analysis : Observed range 35–37°C; deviations indicate impurities .

- HPLC : Used for detecting trace organic impurities (e.g., residual solvents or byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular formula reporting for this compound?

Some literature (e.g., ) erroneously lists the formula as C₁₀H₇ClFO , while authoritative sources (Evidences 2, 3) confirm C₈H₅Cl₂FO (MW 207.029). To resolve:

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Conduct elemental analysis to validate Cl and F content.

- Cross-reference CAS 704-10-9, which aligns with C₈H₅Cl₂FO .

Q. What strategies optimize the synthesis of fluorinated analogs using this compound as a precursor?

- Temperature Control : Reactions under reduced pressure (e.g., 115°C at 5 mmHg) minimize decomposition .

- Catalyst Selection : Use AlCl₃ for electrophilic substitutions or Pd-based catalysts for cross-couplings .

- Monitoring : Track reaction progress via TLC or GC-MS to identify intermediates/byproducts .

Q. How should contradictions in NMR data be addressed during structural characterization?

- Solvent Effects : Use deuterated solvents (e.g., CDCl₃) to avoid signal splitting .

- Impurity Peaks : Compare with reference spectra from pure batches (≥98% GC purity) .

- 2D NMR (e.g., HSQC, HMBC) : Resolve ambiguities in aromatic proton assignments due to Cl/F electronegativity effects .

Q. Applications in Drug Development

Q. What role does this compound play in synthesizing quinolone antibiotics?

this compound is a key intermediate in synthesizing Temafloxacin , a fluoroquinolone antibiotic. The acetophenone moiety is functionalized to introduce the quinolone core via cyclization and substitution reactions .

Q. How does its reactivity compare to non-fluorinated analogs?

- Electrophilicity : Enhanced due to electron-withdrawing Cl/F groups, facilitating nucleophilic aromatic substitutions.

- Steric Effects : Ortho-Cl groups may hinder reactions at the 2' position, requiring optimized steric conditions .

Q. Methodological Recommendations

Eigenschaften

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKJFAMIABOKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220668 | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-10-9 | |

| Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.